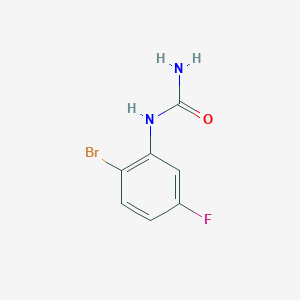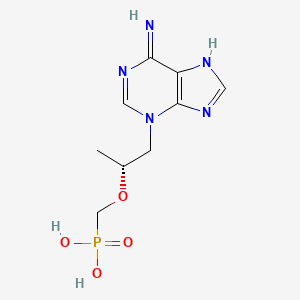
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is a chiral compound with significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal can be achieved through several synthetic routes. One common method involves the aldol condensation of acetaldehyde and α-ketobutyrate, followed by a series of reduction and protection steps to introduce the necessary hydroxyl and methoxy groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves biotransformation processes using engineered microorganisms. For example, Escherichia coli strains can be metabolically engineered to produce this compound with high yield and stereospecificity . This method leverages the natural enzymatic pathways of the microorganisms to achieve efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs. These products can have different biological and chemical properties, making them useful for further research and applications.
Applications De Recherche Scientifique
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S)-4-hydroxyisoleucine: A similar compound with insulinotropic activity, used in the treatment of type II diabetes.
(2S,3R,4S)-2,3,4,5-tetrahydroxyvaleral: Another compound with multiple hydroxyl groups, used in various biochemical studies.
Uniqueness
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxy groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H16O5 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal |
InChI |
InChI=1S/C8H16O5/c1-8(2,12)7(13-3)6(11)5(10)4-9/h4-7,10-12H,1-3H3/t5-,6-,7+/m1/s1 |
Clé InChI |
VXFVJCLMUVIKKX-QYNIQEEDSA-N |
SMILES isomérique |
CC(C)([C@H]([C@@H]([C@@H](C=O)O)O)OC)O |
SMILES canonique |
CC(C)(C(C(C(C=O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)



